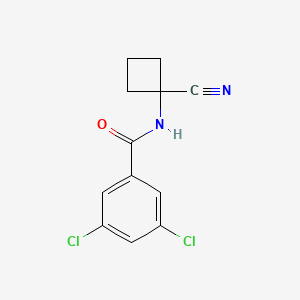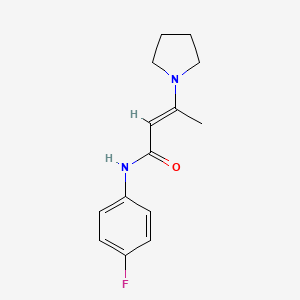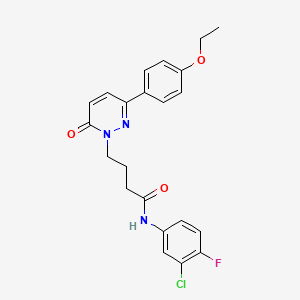![molecular formula C28H30N4O2 B2611621 (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone CAS No. 1112292-80-4](/img/structure/B2611621.png)
(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone” is a chemical compound with the molecular formula C28H30N4O2 . It has a molecular weight of 476.0 g/mol . The compound is composed of a benzofuro[3,2-d]pyrimidin-4-yl group attached to a piperidin-4-yl group, and a benzylpiperidin-1-yl group attached to a methanone group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuro[3,2-d]pyrimidin-4-yl group, a piperidin-4-yl group, a benzylpiperidin-1-yl group, and a methanone group . The compound’s structure allows for a variety of conformations, which can influence its interactions with other molecules .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 476.0 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 475.1775028 g/mol . The topological polar surface area of the compound is 65.7 Ų . The compound has a heavy atom count of 34 .
Wissenschaftliche Forschungsanwendungen
Protein Kinase B (Akt) Inhibition
(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone: has been investigated as a selective, orally active inhibitor of Protein Kinase B (PKB or Akt) . PKB plays a crucial role in intracellular signaling pathways related to growth and survival. In cancer, PKB signaling is often deregulated, making it an attractive target for antitumor agents. The compound demonstrated up to 150-fold selectivity for PKB over closely related kinases. Representative compounds effectively modulated PKB biomarkers in vivo and inhibited human tumor xenograft growth in mice.
Antimicrobial Properties
Pyrazolo[3,4-d]pyrimidine derivatives, which share structural features with our compound, have shown promising antimicrobial activity . While specific studies on our compound are limited, exploring its antimicrobial potential could be valuable.
Antitumor Activity
Given PKB’s involvement in cancer, further investigation into the antitumor effects of our compound is warranted. In vivo studies have already demonstrated its efficacy against tumor xenografts .
Cardiovascular Applications
Pyrazolo[3,4-d]pyrimidine derivatives have also been associated with cardiovascular activities . Considering the compound’s kinase inhibition properties, exploring its impact on cardiovascular health could be intriguing.
ALK and ROS1 Inhibition
Structurally related 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Investigating whether our compound exhibits similar dual inhibition could be valuable.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone interacts with PKB in an ATP-competitive manner, inhibiting the kinase’s activity . This results in a disruption of the signaling pathways regulated by PKB, potentially leading to decreased cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . By inhibiting PKB, (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
In terms of ADME properties, compounds containing 4-amino-4-benzylpiperidines, like (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variations of the linker group between the piperidine and the lipophilic substituent have been identified as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone. For instance, the compound’s efficacy can be affected by the presence of extracellular growth factors that activate PI3K, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) and subsequent activation of PKB .
Eigenschaften
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(4-benzylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c33-28(32-14-10-21(11-15-32)18-20-6-2-1-3-7-20)22-12-16-31(17-13-22)27-26-25(29-19-30-27)23-8-4-5-9-24(23)34-26/h1-9,19,21-22H,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSRYLIYNHHBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2611541.png)
![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)
![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)
![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)


![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)



![N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611555.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B2611556.png)
![1-[3-[(3-Fluorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2611558.png)